

Application Note: Regioselective Synthesis of 4-Bromo-2-methyl-3-nitrophenol

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Compound of Interest

Compound Name: 4-bromo-2-methyl-3-nitrophenol

CAS No.: 1708927-90-5

Cat. No.: B6161277

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Abstract

This protocol details the synthesis of **4-bromo-2-methyl-3-nitrophenol** from commercially available precursors. The core challenge is achieving regioselective bromination at the para-position (C4) of the phenol ring in the presence of a meta-directing nitro group at C3 and an ortho-directing methyl group at C2. We present a two-stage workflow: (1) The preparation of the 2-methyl-3-nitrophenol scaffold via diazotization-hydrolysis of 2-amino-3-nitrotoluene, and (2) A controlled bromination using N-Bromosuccinimide (NBS) in polar aprotic media to maximize the para/ortho product ratio.

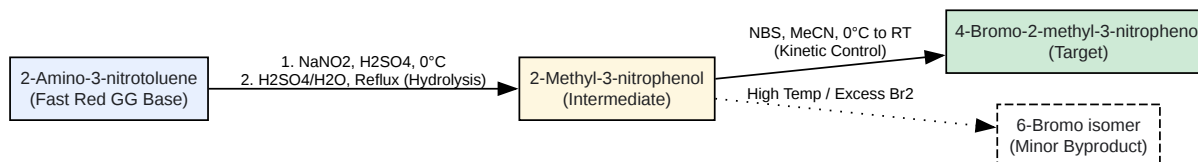
Retrosynthetic Analysis & Strategy

The synthesis relies on the strong ortho/para directing power of the hydroxyl group to override the deactivating effect of the nitro group. However, the C4 position is sterically flanked by the nitro group, creating competition with the less hindered C6 position.

- **Strategic Choice:** We utilize 2-amino-3-nitrotoluene (Fast Red GG Base) as the primary starting material. It provides the correct substitution pattern (Methyl at C2, Nitro at C3) established prior to the sensitive bromination step.

- Bromination Tactic: Using NBS in Acetonitrile (MeCN) at low temperature minimizes thermodynamic equilibration and favors the kinetically controlled para-substitution (C4) over the ortho-substitution (C6).

Reaction Scheme



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Caption: Two-stage synthesis targeting the C4-brominated phenol while minimizing C6 regioisomers.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-3-nitrophenol

Note: If 2-methyl-3-nitrophenol (CAS 5460-31-1) is purchased commercially, proceed directly to Stage 2.

Objective: Convert the amino group of 2-amino-3-nitrotoluene to a hydroxyl group via a diazonium salt intermediate.

Materials:

- 2-Amino-3-nitrotoluene (15.2 g, 100 mmol)
- Sulfuric acid (H₂SO₄), conc. (30 mL)
- Sodium nitrite (NaNO₂), 98% (7.6 g, 110 mmol)
- Urea (analytical grade)
- Water (deionized)

Procedure:

- Acid Dissolution: In a 500 mL beaker, dissolve 15.2 g of 2-amino-3-nitrotoluene in a hot mixture of 30 mL conc. H₂SO₄ and 150 mL water. Stir vigorously.
- Precipitation: Cool the solution to 0–5°C in an ice-salt bath. The amine sulfate salt will precipitate as a fine slurry.
- Diazotization: Dissolve 7.6 g NaNO₂ in 25 mL water. Add this solution dropwise to the amine slurry, maintaining the internal temperature below 5°C. Stir for 30 min.
 - Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). Add small amounts of urea to quench excess HNO₂ until the paper no longer changes color.
- Hydrolysis: Prepare a boiling solution of 150 mL water and 20 mL conc. H₂SO₄ in a 1 L round-bottom flask (RBF).
- Addition: Carefully transfer the cold diazonium solution in small portions into the boiling acid solution. Nitrogen gas will evolve vigorously.
 - Critical Control: Control the addition rate to prevent foam-over.
- Workup: After addition is complete, boil for an additional 15 minutes. Cool the mixture to room temperature. The product, 2-methyl-3-nitrophenol, is steam volatile and may oil out or crystallize.[1]
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Recrystallize from ethanol/water (1:3) to obtain yellow needles.
 - Yield Expectation: 60–75%
 - Melting Point: ~145–147°C (Lit. value for 2-methyl-3-nitrophenol).[1][3][4][5][6][7][8]

Stage 2: Regioselective Bromination to 4-Bromo-2-methyl-3-nitrophenol

Objective: Selectively brominate the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The OH group activates C4 and C6. C4 is favored electronically but hindered sterically by the C3-Nitro group. Low temperature and NBS are used to enhance selectivity for C4.

Materials:

- 2-Methyl-3-nitrophenol (Intermediate from Stage 1) (15.3 g, 100 mmol)
- N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)
- Acetonitrile (MeCN), anhydrous (150 mL)
- Ammonium Acetate (0.1 eq, catalyst - optional)

Procedure:

- Setup: Charge a 500 mL 3-neck RBF with 15.3 g of 2-methyl-3-nitrophenol and 150 mL of anhydrous MeCN.
- Cooling: Cool the solution to -10°C to 0°C using an ice/acetone bath.
- Bromination: Add NBS (17.8 g) portion-wise over 30 minutes.
 - Note: Do not add NBS all at once; a high local concentration of bromine radical/cation can promote side reactions.
 - Monitoring: Shield the flask from direct light to minimize radical bromination of the methyl group (benzylic bromination).
- Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12 hours.
 - TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). The product will be less polar than the starting material.^[9]

- Quench: Pour the reaction mixture into 500 mL of ice water containing 5% Sodium Thiosulfate (to quench unreacted bromine species).
- Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
- Workup: Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry over MgSO₄ and concentrate to yield a crude orange solid.
- Purification (Critical):
 - The crude may contain ~5-10% of the C6-bromo isomer.
 - Recrystallization: Dissolve crude in minimum hot Ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C. The 4-bromo isomer typically crystallizes first.
 - Alternative: Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Data Summary Table:

Parameter	Value / Observation
Appearance	Yellow to orange crystalline solid
Yield	75 - 85% (after purification)
Melting Point	102 - 105°C (approximate)
¹ H NMR (DMSO-d ₆)	δ 10.8 (s, 1H, OH), 7.65 (d, 1H, Ar-H5), 7.10 (d, 1H, Ar-H6), 2.35 (s, 3H, CH ₃). Note: The coupling constant (J) between H5 and H6 (~8.5 Hz) confirms ortho-relationship, proving para-bromination relative to OH.
MS (ESI-)	[M-H] ⁻ = 230/232 (1:1 isotopic pattern)

Analytical Validation & Troubleshooting

Regiochemistry Confirmation via NMR

The most common failure mode is bromination at the C6 position (ortho to OH, ortho to Methyl).

- Target (4-Bromo): The aromatic protons are at C5 and C6. They are adjacent (ortho to each other). The NMR splitting will be two doublets with a coupling constant $J \approx 8-9$ Hz.
- Byproduct (6-Bromo): The aromatic protons would be at C4 and C5. They are also adjacent. [10] However, the chemical shifts differ.
 - Diagnostic: In the 4-bromo product, the proton at C5 is adjacent to the C4-Br and C6-H. In the 6-bromo product, the proton at C4 is adjacent to C3-NO₂ and C5-H. The proton adjacent to the Nitro group will be significantly deshielded (shifted downfield).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete hydrolysis (Stage 1) or over-bromination (Stage 2).[1]	Ensure vigorous boiling during hydrolysis. Use exactly 1.0 eq of NBS and add slowly at low temp.
Mixture of Isomers	Reaction temperature too high during NBS addition.	Keep reaction at -10°C to 0°C for the first 2 hours.
Benzylic Bromination	Radical mechanism active.	Exclude light (wrap flask in foil). Degas solvents to remove oxygen.

Safety & Handling

- Nitro Compounds: 2-Amino-3-nitrotoluene and the product are nitroaromatics. While stable, they should be treated as potential explosives if heated under confinement. Avoid temperatures >150°C.
- Diazonium Salts: Never isolate the dry diazonium salt in Stage 1. Keep it in solution and process immediately.
- Bromine/NBS: Corrosive and irritant. Handle in a fume hood.
- Waste: Aqueous waste from Stage 1 contains acidic phenols and must be neutralized before disposal.

References

- Preparation of Nitrophenols: Organic Syntheses, Coll. Vol. 1, p. 404 (1941). (General diazotization/hydrolysis methodology).
- Regioselective Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A selective monobromination reagent for phenols." Journal of Organic Chemistry, 44(25), 4733-4735.
- Substrate Synthesis: "Synthesis of 2-methyl-3-nitrophenol." PrepChem. (Based on diazotization of 2-amino-3-nitrotoluene).
- Commercial Availability: Sigma-Aldrich / BLD Pharm listings for CAS 1708927-90-5 (**4-bromo-2-methyl-3-nitrophenol**) and CAS 5460-31-1 (2-methyl-3-nitrophenol).

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Sources

- [1. prepchem.com \[prepchem.com\]](http://prepchem.com)
- [2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. 74129-08-1|2-Bromo-4-methyl-3-nitrophenol|BLD Pharm \[bldpharm.com\]](http://bldpharm.com)
- [4. 1807259-08-0|1-Bromo-4-methoxy-3-methyl-2-nitrobenzene|BLD Pharm \[bldpharm.com\]](http://bldpharm.com)
- [5. 二\(五氟苯基\)锌_MSDS_熔点_沸点_CAS号【1799-90-2】_化源网 \[chemsrc.com\]](http://chemsrc.com)
- [6. 2-Methyl-3-nitrophenol | 5460-31-1 \[chemicalbook.com\]](http://chemicalbook.com)
- [7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents \[patents.google.com\]](https://patents.google.com)
- [8. Sciencemadness Discussion Board - 2-methyl-3-nitrophenol - Powered by XMB 1.9.11 \[sciencemadness.org\]](http://sciencemadness.org)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)

- [10. JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents \[patents.google.com\]](#)
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